molecular formula C7H17N3O B13110614 1,4,7-Triazecan-9-ol CAS No. 547756-15-0

1,4,7-Triazecan-9-ol

Cat. No.: B13110614
CAS No.: 547756-15-0
M. Wt: 159.23 g/mol
InChI Key: CZWGAWZIGFITBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Triazecan-9-ol is a heterocyclic compound with the molecular formula C₆H₁₅N₃O It is a member of the triazacyclononane family, which is known for its ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7-Triazecan-9-ol can be synthesized through several methods. One common approach involves the cyclization of linear polyamines. For instance, the reaction of triethylenetetramine with formaldehyde under acidic conditions can yield this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 1,4,7-Triazecan-9-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazacyclononane derivatives.

Scientific Research Applications

1,4,7-Triazecan-9-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7-Triazecan-9-ol primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can inhibit the activity of metalloenzymes, which are enzymes that require metal ions for their catalytic activity. This chelation disrupts the normal function of the enzyme, leading to various biological effects. For example, in cancer therapy, the inhibition of metalloenzymes can lead to the suppression of tumor growth.

Comparison with Similar Compounds

1,4,7-Triazecan-9-ol can be compared with other similar compounds such as:

    1,4,7-Triazacyclononane: This compound is structurally similar but lacks the hydroxyl group present in this compound.

    1,4,7-Triazacyclododecane: This compound has a larger ring size and different chemical properties.

    1,4,7-Triazacyclohexane: This compound has a smaller ring size and different reactivity.

The uniqueness of this compound lies in its specific ring size and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

547756-15-0

Molecular Formula

C7H17N3O

Molecular Weight

159.23 g/mol

IUPAC Name

1,4,7-triazecan-9-ol

InChI

InChI=1S/C7H17N3O/c11-7-5-9-3-1-8-2-4-10-6-7/h7-11H,1-6H2

InChI Key

CZWGAWZIGFITBI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(CNCCN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.